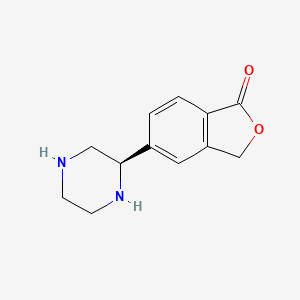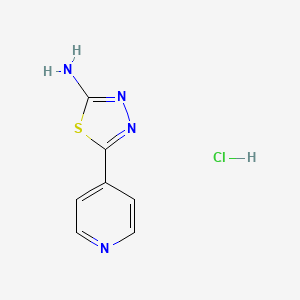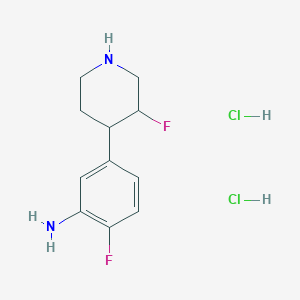
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H15ClF2N2 and a molecular weight of 248.7 g/mol . This compound is characterized by the presence of fluorine atoms on both the aniline and piperidine rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Fluorination: Introduction of fluorine atoms into the aniline and piperidine rings.
Coupling Reaction: Formation of the aniline-piperidine linkage.
Purification: Isolation and purification of the final product, often involving recrystallization or chromatography techniques.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the aniline or piperidine rings.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
2-Fluoro-6-(pyrimidin-5-yl)aniline: Another fluorinated aniline derivative used in C-H functionalization reactions.
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline: The non-dihydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific fluorination pattern and the presence of the dihydrochloride salt, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H16Cl2F2N2 |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13;;/h1-2,5,8,10,15H,3-4,6,14H2;2*1H |
InChI Key |
VBDNHFACXMKUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
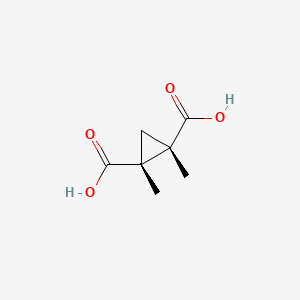
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
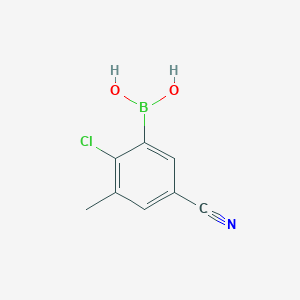


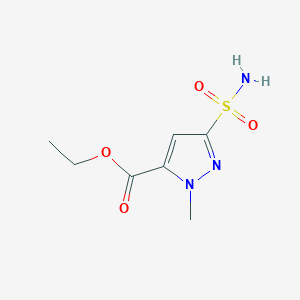
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
